Triclofos

Description

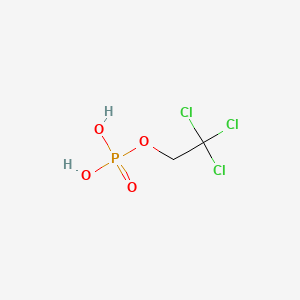

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQRGCZGSFRBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7246-20-0 (mono-hydrochloride salt) | |

| Record name | Triclofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023700 | |

| Record name | Triclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER /MONOSODIUM/, 1 g in 250 ml alcohol; almost insol in ether | |

| Record name | TRICLOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR ALMOST WHITE POWDER | |

CAS No. |

306-52-5 | |

| Record name | Trichloroethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclofos | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol, 2,2,2-trichloro-, dihydrogen phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triclofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J712EO9048 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICLOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Triclofos Sodium

Executive Summary: Triclofos sodium is a sedative prodrug that is rapidly metabolized to its active form, 2,2,2-trichloroethanol (TCE). The primary molecular target for TCE is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. In vitro studies, predominantly utilizing whole-cell patch-clamp electrophysiology, have demonstrated that TCE acts as a positive allosteric modulator of the GABA-A receptor. It enhances the receptor's affinity for GABA, thereby potentiating GABA-activated chloride currents. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. At higher concentrations, TCE can also directly gate the GABA-A receptor channel in the absence of GABA. This guide details the metabolic activation, molecular interactions, and experimental validation of this mechanism.

Metabolic Activation of this compound Sodium

This compound sodium itself is pharmacologically inactive. Its therapeutic effects are contingent upon its rapid hydrolysis to the active metabolite, 2,2,2-trichloroethanol (TCE).[1][2][3] This conversion, which also yields monosodium phosphate, occurs swiftly in vivo and is the critical first step in its mechanism of action.[1][4] TCE is then further metabolized, primarily through glucuronidation or oxidation to trichloroacetic acid.[1]

Primary Molecular Target: The GABA-A Receptor

The principal target for the active metabolite TCE is the GABA-A receptor, a pentameric ligand-gated ion channel.[5] Upon binding of the neurotransmitter GABA, the channel opens, allowing the influx of chloride ions (Cl⁻) into the neuron.[5] This influx increases the negative charge inside the cell, causing hyperpolarization and making it more difficult for the neuron to fire an action potential, thus mediating fast inhibitory neurotransmission.[5][6]

In Vitro Mechanism of Action of Trichloroethanol

The sedative and hypnotic effects of this compound sodium are mediated by TCE's interaction with the GABA-A receptor. In vitro electrophysiological studies have elucidated two primary modes of action.

3.1 Positive Allosteric Modulation TCE potentiates the effect of GABA on the GABA-A receptor.[7] It binds to a site on the receptor distinct from the GABA binding site and allosterically increases the receptor's sensitivity to GABA. This results in an enhanced and prolonged chloride current for a given concentration of GABA.[7][8] This potentiation is concentration-dependent, observed at TCE concentrations from 0.2 to 10 mM.[7] This action is considered the primary mechanism for its therapeutic effects.

3.2 Direct Receptor Gating At higher concentrations (≥ 2.5 mM), TCE can directly activate the GABA-A receptor channel, causing it to open even in the absence of GABA.[8][9] This direct gating results in a chloride current that can be inhibited by GABA-A receptor antagonists such as bicuculline and picrotoxin, confirming the effect is mediated through the GABA-A receptor channel.[8][9]

Quantitative Analysis of In Vitro Efficacy

Electrophysiological studies have quantified the effects of TCE on GABA-A receptor-mediated currents in cultured mouse hippocampal neurons.

| Parameter | Value | Experimental Conditions | Reference |

| Potentiation Range | 0.2 - 10 mM | Concentration-dependent prolongation of GABA-activated current. | [7] |

| EC₅₀ (Potentiation) | 3.0 ± 1.4 mM | Potentiation of current activated by 1 µM GABA. | [8][9] |

| Eₘₐₓ (Potentiation) | 576 ± 72% of control | Maximal potentiation of current activated by 1 µM GABA. | [8][9] |

| GABA Concentration | < 10 µM | TCE potentiates currents activated by low GABA concentrations. | [8] |

| Direct Activation | ≥ 2.5 mM | Direct activation of Cl⁻ current in the absence of GABA. | [8][9] |

Receptor Specificity

While the primary target is the GABA-A receptor, TCE also interacts with other ligand-gated ion channels, although these effects are less pronounced.

-

Glycine Receptors: TCE enhances currents at glycine α1 homomeric receptors in a concentration-dependent manner.[10]

-

GABA-rho 1 Receptors: Low concentrations (≤ 2 mM) of TCE do not significantly alter GABA currents at GABA-rho 1 receptors, while higher concentrations are inhibitory.[10]

Key Experimental Protocols

The primary in vitro method for elucidating the mechanism of action of TCE is whole-cell patch-clamp electrophysiology.[8][9][10] This technique allows for the direct measurement of ion currents across the cell membrane in response to neurotransmitters and modulators.

6.1 Protocol: Whole-Cell Patch-Clamp on Recombinant Receptors

This protocol describes the study of TCE on specific GABA-A receptor subtypes expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.[10]

-

Objective: To quantify the modulatory effect of TCE on GABA-activated chloride currents mediated by a specific recombinant GABA-A receptor subtype (e.g., α2β1).

-

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions.[11] They are transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α2 and β1) using a suitable transfection reagent.[10][11]

-

Electrophysiological Recording: 24-48 hours post-transfection, whole-cell voltage-clamp recordings are performed.[12]

-

External Solution (in mM): e.g., 145 NaCl, 2.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

-

Internal Pipette Solution (in mM): e.g., 145 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application: A baseline current is established. A submaximal concentration of GABA (e.g., EC₂₀) is applied to the cell to elicit a control current. Subsequently, GABA is co-applied with varying concentrations of TCE to measure the potentiation effect.[10]

-

Data Analysis: The peak amplitude of the GABA-activated current in the presence of TCE is compared to the control current. Concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ values for TCE's modulatory effect.

-

Conclusion

The in vitro mechanism of action of this compound sodium is attributable to its active metabolite, trichloroethanol. TCE functions primarily as a potent positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission by potentiating GABA-activated chloride currents. At supraclinical concentrations, it can also act as a direct agonist. These actions, robustly characterized through electrophysiological techniques, provide a clear molecular basis for the sedative and hypnotic properties of the drug.

References

- 1. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA receptor-mediated inhibition of neuronal activity in rat SCN in vitro: pharmacology and influence of circadian phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

The Metabolic Conversion of Triclofos to Trichloroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclofos sodium, a sedative-hypnotic agent, serves as a prodrug that undergoes rapid metabolic conversion to its pharmacologically active form, trichloroethanol (TCEOH). This biotransformation is a critical determinant of its therapeutic efficacy and pharmacokinetic profile. This technical guide provides an in-depth exploration of the metabolic pathway from this compound to trichloroethanol, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic processes, presents available quantitative data in structured tables, outlines relevant experimental protocols, and provides visualizations of the metabolic and experimental workflows to facilitate a comprehensive understanding of this critical metabolic activation.

Introduction

This compound sodium is a phosphate ester of trichloroethanol and is administered orally.[1][2] Its sedative and hypnotic effects are not inherent to the parent molecule but are exerted by its principal metabolite, trichloroethanol.[3][4] This metabolic activation primarily occurs in the liver.[3][5] Understanding the nuances of this metabolic pathway is paramount for predicting drug efficacy, managing potential drug-drug interactions, and designing safer therapeutic regimens.

The Metabolic Pathway: From this compound to Trichloroethanol and Beyond

The metabolism of this compound is a multi-step process initiated by the hydrolysis of the phosphate ester linkage. This primary conversion is followed by subsequent metabolic transformations of trichloroethanol.

Step 1: Hydrolysis of this compound to Trichloroethanol

The initial and rate-determining step in the activation of this compound is its hydrolysis to trichloroethanol and inorganic phosphate.[6][7] This reaction is catalyzed by phosphatases, a class of enzymes that cleave phosphate esters. While the specific phosphatase has not been definitively identified in the literature for this compound, alkaline phosphatases are strong candidates due to their known role in hydrolyzing various phosphate esters.

Subsequent Metabolism of Trichloroethanol

Once formed, trichloroethanol, the active metabolite, undergoes further biotransformation:

-

Glucuronidation: A significant portion of trichloroethanol is conjugated with glucuronic acid in the liver to form trichloroethanol glucuronide, a water-soluble metabolite that is readily excreted in the urine.[6]

-

Reversible Conversion to Chloral Hydrate: Trichloroethanol can be reversibly oxidized to chloral hydrate by alcohol dehydrogenase (ADH).[6]

-

Oxidation to Trichloroacetic Acid: Chloral hydrate can be further oxidized by aldehyde dehydrogenase (ALDH) to trichloroacetic acid (TCA), which is then excreted.[6]

Quantitative Data

Table 1: Analytical Method Performance for this compound and its Metabolites in Human Plasma

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Mean Recovery (%) |

| This compound (TCS) | 0.10 | 0.29 | 82.8–107 |

| Trichloroethanol (TCEOH) | 0.10 | 0.31 | 91.6–107 |

| Trichloroacetic Acid (TCA) | 0.24 | 0.72 | 85.4–101 |

| Chloral Hydrate (CH) | 0.25 | 0.76 | 88.9–109 |

| Data from Sato et al. (2019)[5] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Trichloroethanol (TCEOH) Half-life | ~8-12 hours | Human | [8] |

| Chloral Hydrate (CH) Half-life | 0.13 hours | Human (serum) | [6] |

Experimental Protocols

Quantification of this compound and Metabolites in Plasma

This protocol is adapted from the method described by Sato et al. (2019) for the simultaneous analysis of this compound and its metabolites in human plasma.[5]

4.1.1. Sample Preparation

-

To 25 µL of plasma in a microcentrifuge tube, add 10 µL of 0.1 M sulfuric acid and 25 µL of an internal standard solution (e.g., deuterated dichloroacetic acid).

-

Vortex the mixture.

-

Add 100 µL of a water/sulfuric acid (0.1 M)/methanol (6:5:1, v/v/v) solution.

-

Incubate at 70°C for 10 minutes for derivatization.

-

Add 110 µL of n-hexane/ethyl acetate (3:7, v/v) and shake vigorously for 20 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 25°C.

-

Transfer the organic layer for analysis.

4.1.2. Analytical Conditions

-

This compound Analysis (LC-MS/MS):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of ammonium formate and formic acid in water and methanol.

-

Detection: Tandem mass spectrometry in negative ion mode.

-

-

Metabolite Analysis (GC-MS):

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Detection: Mass spectrometry with electron ionization.

-

In Vitro Metabolism using Human Liver Microsomes (General Protocol)

This general protocol can be adapted to study the metabolism of this compound.

4.2.1. Incubation Mixture

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

This compound (at various concentrations)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

4.2.2. Procedure

-

Pre-incubate the liver microsomes, buffer, and this compound at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for various time points.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the disappearance of this compound and the formation of trichloroethanol using a validated analytical method (as described in section 4.1).

Conclusion

The metabolic conversion of this compound to its active metabolite, trichloroethanol, is a rapid and efficient process primarily mediated by phosphatases in the liver. Trichloroethanol subsequently undergoes further metabolism, including glucuronidation and oxidation. While the overall pathway is well-characterized, a notable gap exists in the literature regarding the specific enzyme kinetics of this compound hydrolysis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in drug development to further investigate the metabolism and pharmacokinetics of this important sedative-hypnotic agent. Future research should focus on identifying the specific phosphatases involved and characterizing their kinetic parameters to refine pharmacokinetic models and enhance the safe and effective use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Compartmental and Enzyme Kinetic Modeling To Elucidate the Biotransformation Pathway of a Centrally Acting Antitrypanosomal Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comment on “Systematic Review and Meta-analysis of Efficacy and Safety of Melatonin and this compound for Inducing Adequate Sedation for sleep EEG in Children” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative metabolism of chloral hydrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacology of Triclofos and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclofos is a sedative and hypnotic agent that has been utilized primarily in pediatric populations for procedural sedation and the management of insomnia. As a prodrug, its pharmacological activity is dependent on its rapid conversion to the active metabolite, trichloroethanol (TCE). This technical guide provides an in-depth exploration of the neuropharmacology of this compound and its metabolites, with a focus on its core mechanism of action, pharmacokinetics, and pharmacodynamics. This document synthesizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of key pathways and processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound, a chlorinated hydrocarbon, exerts its central nervous system (CNS) depressant effects through its active metabolite, trichloroethanol (TCE).[1][2] Historically, it has been considered an alternative to chloral hydrate, offering better palatability and reduced gastric irritation.[3] The primary neuropharmacological target of TCE is the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1][4] By modulating this receptor, TCE enhances inhibitory neurotransmission, leading to sedation, hypnosis, and anxiolysis.[2][5] Understanding the intricate details of its interaction with the GABA-A receptor, its metabolic fate, and its overall pharmacological profile is crucial for its safe and effective use, as well as for the development of novel therapeutics targeting the GABAergic system.

Mechanism of Action

The sedative and hypnotic effects of this compound are not direct but are mediated by its active metabolite, trichloroethanol (TCE).[1][2]

Positive Allosteric Modulation of the GABA-A Receptor

TCE is a positive allosteric modulator of the GABA-A receptor.[5] This means that TCE binds to a site on the receptor that is distinct from the GABA binding site.[6] This binding event enhances the effect of GABA when it binds to its own site. The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl-) into the neuron.[7] This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

TCE potentiates GABA-A receptor function by increasing the duration of chloride channel opening in response to GABA binding.[5] This leads to a greater influx of chloride ions and a more pronounced inhibitory effect.[5] Electrophysiological studies have demonstrated that TCE enhances the amplitude and prolongs the decay of GABA-activated currents in a concentration-dependent manner.[5][8]

Pharmacokinetics

Absorption and Metabolism

This compound is administered orally and is rapidly absorbed from the gastrointestinal tract.[5] It is a prodrug and is quickly hydrolyzed by phosphatases in the gut and liver to its active metabolite, trichloroethanol (TCE).[9] TCE is then further metabolized, primarily in the liver, to trichloroacetic acid (TCA), which is inactive, and also conjugated with glucuronic acid to form trichloroethanol glucuronide, which is then excreted.[10]

Distribution and Elimination

TCE readily crosses the blood-brain barrier to exert its effects on the central nervous system.[1] The elimination half-life of TCE is approximately 8 to 12 hours.[1]

Quantitative Data

The following tables summarize the available quantitative data on the neuropharmacology of this compound and its metabolites.

Table 1: Pharmacodynamic Properties of Trichloroethanol

| Parameter | Value | Species/System | Reference |

| EC50 for Potentiation of GABA-A Receptor Currents | 3.0 ± 1.4 mM | Mouse Hippocampal Neurons | [2] |

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

| Parameter | This compound | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Reference |

| Time to Peak Plasma Concentration (Tmax) | Rapid | ~1 hour | Slower onset | [5] |

| Elimination Half-life (t1/2) | Very short | 8-12 hours | Prolonged | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the neuropharmacology of this compound and its metabolites.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is used to measure the effect of trichloroethanol on GABA-A receptor currents in neurons.

-

Cell Preparation: Primary neurons (e.g., from mouse hippocampus) are cultured on coverslips. Alternatively, cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations can be used.[1][5]

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents. The external solution is an artificial cerebrospinal fluid (aCSF) containing standard physiological ion concentrations.

-

Drug Application: GABA and trichloroethanol are applied to the cells using a rapid solution exchange system. A low concentration of GABA that elicits a submaximal current is typically used to observe potentiation.

-

Data Analysis: The amplitude, rise time, and decay time of the GABA-activated currents are measured in the absence and presence of various concentrations of trichloroethanol. The potentiation is calculated as the percentage increase in the peak current amplitude or the integral of the current. An EC50 value for the potentiation can be determined by fitting the concentration-response data to a sigmoidal function.[2]

In Vitro Metabolism using Liver Microsomes

This assay determines the metabolic stability of this compound.

-

Materials: Rat liver microsomes, NADPH regenerating system (e.g., G6P, G6PD, NADP+), phosphate buffer, and this compound.[11]

-

Procedure:

-

This compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged to pellet the protein.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound and the formation of metabolites like trichloroethanol.

-

-

Data Analysis: The disappearance of this compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Assessment of Sedative/Hypnotic Effects in Rodents (Loss of Righting Reflex)

This is a common behavioral assay to assess the sedative and hypnotic effects of a compound in rodents.[12][13]

-

Animals: Male mice (e.g., C57BL/6) are commonly used.

-

Procedure:

-

Animals are administered this compound orally or intraperitoneally at various doses.

-

At set time points after administration, each mouse is placed on its back.

-

The time it takes for the mouse to right itself (i.e., return to a prone position with all four paws on the surface) is recorded.

-

The loss of the righting reflex is defined as the inability to right itself within a specified time (e.g., 60 seconds).

-

-

Data Analysis: The dose required to induce loss of righting reflex in 50% of the animals (HD50) is calculated. The duration of the loss of righting reflex at different doses is also measured.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[4]

-

Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains have different mutations that can be reverted by different types of mutagens.

-

Procedure:

-

The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).

-

The bacteria are then plated on a minimal agar medium that lacks histidine.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Toxicological Profile

The adverse effects of this compound are primarily an extension of its CNS depressant activity and include drowsiness, dizziness, and gastrointestinal disturbances.[8] At higher doses, more severe effects such as respiratory depression and cardiac arrhythmias can occur.[8] The potential for dependence with long-term use has also been noted.[9]

Conclusion

This compound, through its active metabolite trichloroethanol, is a positive allosteric modulator of the GABA-A receptor, leading to enhanced inhibitory neurotransmission and subsequent sedation and hypnosis. Its rapid absorption and metabolism, coupled with a relatively predictable pharmacokinetic profile, have made it a useful agent in specific clinical contexts. This technical guide has provided a comprehensive overview of its neuropharmacology, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the binding characteristics of trichloroethanol at various GABA-A receptor subunit combinations and to further refine its toxicological profile. This information will be invaluable for the continued safe use of this agent and for the development of novel, more selective GABAergic modulators.

References

- 1. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 5. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. enamine.net [enamine.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

Unveiling the Complex Pharmacology of Trichloroethanol Beyond the GABA-A Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroethanol (TCE), the primary active metabolite of the sedative-hypnotic agent chloral hydrate, has long been characterized by its potentiation of the GABA-A receptor. However, a growing body of evidence reveals a far more complex pharmacological profile, with significant non-GABAergic effects that contribute to its sedative, hypnotic, and analgesic properties. This technical guide provides a comprehensive investigation into these off-target activities, detailing the molecular interactions of TCE with a range of ion channels and receptor systems. We present a synthesis of current research, including quantitative data on receptor modulation, detailed experimental protocols for investigating these effects, and visual representations of the implicated signaling pathways. This document is intended to serve as a critical resource for researchers in pharmacology, neuroscience, and drug development, fostering a deeper understanding of TCE's mechanism of action and paving the way for the development of more selective therapeutic agents.

Introduction

For decades, the central nervous system depressant effects of chloral hydrate have been attributed almost exclusively to its active metabolite, trichloroethanol (TCE), and its positive allosteric modulation of the GABA-A receptor. This interaction enhances the inhibitory effects of GABA, leading to sedation and hypnosis.[1][2] While this remains a cornerstone of its pharmacology, accumulating research has illuminated a broader spectrum of molecular targets for TCE. These non-GABAergic interactions are not merely ancillary but are increasingly recognized as significant contributors to the overall pharmacological profile of the drug, including its analgesic effects.[3]

This guide moves beyond the classical understanding of TCE to explore its multifaceted interactions with other critical components of the central and peripheral nervous systems. We will delve into the modulation of various ion channels, including potassium and sodium channels, its inhibitory action on excitatory amino acid receptors, its potentiation of other inhibitory receptors like the glycine receptor, and its influence on intracellular signaling cascades. By providing a detailed examination of these non-GABAergic effects, this document aims to equip researchers with the knowledge to more accurately interpret experimental data and to inspire new avenues of investigation into the therapeutic potential and toxicological risks associated with TCE and related compounds.

Non-GABAergic Molecular Targets of Trichloroethanol

Trichloroethanol interacts with a diverse array of molecular targets beyond the GABA-A receptor. These interactions, summarized in the tables below, contribute significantly to its complex pharmacological effects.

Ion Channel Modulation

TCE has been shown to modulate the activity of several key ion channels, influencing neuronal excitability and vascular tone.

Table 1: Effects of Trichloroethanol on Potassium Channels

| Channel Subtype | Effect | Concentration Range | Preparation | Reference |

| TREK-1 (K2P) | Agonist | Not specified | Rat middle cerebral arteries | [4] |

| TRAAK (K2P) | Agonist | Not specified | Rat middle cerebral arteries | [4][5] |

| BKCa | Increased open probability | 2-5 mM | Rat dorsal root ganglion neurons | [6] |

| BKCa | Activation | 10⁻⁷ M - 10⁻² M | Rat carotid arteries | [7] |

Table 2: Effects of Trichloroethanol on Sodium Channels

| Channel Subtype | Effect | Concentration Range | Preparation | Reference |

| Tetrodotoxin-resistant (TTX-R) | Inhibition | Clinically relevant concentrations | Rat trigeminal ganglion neurons | [3][8][9] |

Excitatory and Inhibitory Receptor Modulation

TCE also directly interacts with several ligand-gated ion channels, both excitatory and inhibitory, further shaping its impact on synaptic transmission.

Table 3: Effects of Trichloroethanol on Excitatory Amino Acid Receptors

| Receptor Subtype | Effect | IC50 Value | Preparation | Reference |

| NMDA | Inhibition | 1.12 mM (mesencephalic neurons) | Cultured rat neurons | [10] |

| NMDA | Inhibition | 2.76 mM (cortical neurons) | Cultured rat neurons | [10] |

| NMDA | Inhibition | 6.4 mM | Cultured mouse hippocampal neurons | [11] |

| NMDA (GluN1/GluN2A) | Inhibition | 7.31 ± 0.45 mM | HEK 293 cells | [12] |

| AMPA | Inhibition | 0.9 mM | Cultured rat cortical neurons | [13] |

| Kainate | Inhibition | 12 mM | Cultured mouse hippocampal neurons | [11] |

Table 4: Effects of Trichloroethanol on Other Ligand-Gated Ion Channels

| Receptor Subtype | Effect | EC50 Value | Preparation | Reference |

| Glycine (α1) | Potentiation | 3.5 ± 0.1 mM | Recombinant | [14][15] |

| Glycine (α1β) | Potentiation | 5.9 ± 0.3 mM | Recombinant | [14][15] |

| 5-HT3 | Potentiation | Not specified | Recombinant | [3][16] |

Modulation of Intracellular Signaling

Beyond direct channel modulation, TCE can influence intracellular signaling cascades, affecting cellular function and response.

Table 5: Effects of Trichloroethanol on Intracellular Calcium and Signaling Pathways

| Target | Effect | Concentration Range | Preparation | Reference |

| Intracellular Ca²⁺ ([Ca²⁺]i) | Increase | 1-10 mM | Rat submandibular gland acini | [17] |

| Store-Operated Calcium Channels (SOCC) | Inhibition | Not specified | Rat submandibular gland acini | [18] |

| Toll-Like Receptor 2 (TLR2) | Activation of signaling | Not specified | CIR-B13:01 cells | [19] |

| Toll-Like Receptor 4 (TLR4) | Activation of signaling | Not specified | CIR-B13:01 cells | [19] |

| NF-κB | Activation | Not specified | CIR-B*13:01 cells | [19][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of non-GABAergic effects of trichloroethanol.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Studies

This protocol is adapted from studies investigating the effects of TCE on TTX-R sodium channels in nociceptive neurons.[3][8][9]

3.1.1. Cell Preparation:

-

Acutely isolate trigeminal ganglion neurons from Sprague-Dawley rats.

-

Mechanically and enzymatically dissociate the ganglia using a mixture of collagenase and dispase.

-

Plate the isolated neurons on poly-L-lysine coated glass coverslips and incubate in a humidified atmosphere of 95% O₂ and 5% CO₂ at 37°C.

-

Use neurons for recording within 12 hours of plating.

3.1.2. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH. To block potassium and calcium currents, add 5 CsCl and 0.1 CdCl₂. To isolate TTX-R currents, include 0.5 µM tetrodotoxin (TTX).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP. Adjust pH to 7.2 with CsOH.

3.1.3. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using an amplifier such as an Axopatch 200B.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Maintain the holding potential at -80 mV.

-

To elicit TTX-R Na⁺ currents, apply depolarizing voltage steps from -60 to +40 mV in 5 mV increments for 50 ms.

-

Apply trichloroethanol at various concentrations via a perfusion system.

-

Record and analyze the current amplitudes and channel kinetics before and after TCE application.

Single-Cell Fura-2 Microfluorimetry for Intracellular Calcium Imaging

This protocol is based on studies examining the effect of TCE on NMDA- and AMPA-induced calcium influx.[10][13]

3.2.1. Cell Culture and Dye Loading:

-

Culture primary cortical or mesencephalic neurons on glass coverslips.

-

After a suitable period in culture (e.g., 7-14 days), load the cells with the ratiometric calcium indicator Fura-2 by incubating them in a solution containing 5 µM Fura-2 AM for 45-60 minutes at 37°C.

-

Wash the cells with a standard extracellular solution to remove excess dye.

3.2.2. Imaging Setup and Solutions:

-

Standard Extracellular Solution (in mM): 140 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4.

-

Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the emitted fluorescence at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to calculate the intracellular calcium concentration ([Ca²⁺]i).

3.2.3. Experimental Procedure:

-

Establish a stable baseline [Ca²⁺]i in the standard extracellular solution.

-

Apply the agonist (e.g., NMDA or AMPA) to induce a calcium influx.

-

After washout and return to baseline, pre-incubate the cells with various concentrations of trichloroethanol for a defined period.

-

Co-apply the agonist and trichloroethanol and measure the resulting change in [Ca²⁺]i.

-

Compare the agonist-induced calcium response in the presence and absence of TCE to determine its inhibitory effect.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key non-GABAergic signaling pathways affected by trichloroethanol.

Modulation of Neuronal Excitability

This diagram illustrates the dual effect of TCE on neuronal excitability through its modulation of both inhibitory and excitatory ion channels.

Caption: TCE's influence on neuronal excitability.

Toll-Like Receptor Signaling Pathway

This diagram depicts the activation of the NF-κB pathway by TCE through Toll-Like Receptors 2 and 4, as described in studies on trichloroethylene-induced hypersensitivity.[19][20]

Caption: TCE-induced activation of the NF-κB pathway.

Experimental Workflow for Investigating Ion Channel Modulation

This diagram outlines the typical workflow for studying the effects of TCE on ion channels using patch-clamp electrophysiology.

Caption: Electrophysiological investigation workflow.

Conclusion

The pharmacological profile of trichloroethanol is demonstrably more intricate than its classical depiction as a selective GABA-A receptor modulator. The evidence presented in this guide highlights its significant interactions with a variety of other ion channels and receptor systems, including potassium channels, sodium channels, excitatory amino acid receptors, glycine receptors, and key components of inflammatory signaling pathways. These non-GABAergic effects are crucial for a comprehensive understanding of its sedative, hypnotic, and analgesic properties, as well as its potential for toxicity.

The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to serve as a valuable resource for the scientific community. By facilitating further research into the complex pharmacology of TCE, we can enhance our understanding of anesthetic mechanisms, improve the therapeutic application of existing drugs, and guide the development of novel agents with greater selectivity and improved safety profiles. The continued investigation of these non-GABAergic actions is essential for a complete appreciation of this widely used and historically significant compound.

References

- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 3. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trichloroethanol Activates a Nonclassical Potassium Channel in Cerebrovascular Smooth Muscle and Dilates the Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Trichloroethanol alters action potentials in a subgroup of primary sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na<sup>+</sup> channels in rat nociceptive neurons - ProQuest [proquest.com]

- 10. Trichloroethanol impairs NMDA receptor function in rat mesencephalic and cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of excitatory amino acid-activated currents by trichloroethanol and trifluoroethanol in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential actions of ethanol and trichloroethanol at sites in the M3 and M4 domains of the NMDA receptor GluN2A (NR2A) subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition by chloral hydrate and trichloroethanol of AMPA-induced Ca(2+) influx in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The interaction of general anaesthetics with recombinant GABAA and glycine receptors expressed in Xenopus laevis oocytes: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The interaction of general anaesthetics with recombinant GABAA and glycine receptors expressed in Xenopus laevis oocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The interaction of trichloroethanol with murine recombinant 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multiple effects of trichloroethanol on calcium handling in rat submandibular acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of trichloroethanol on TLR2 and TLR4/NF-κB-mediated antigen processing and presentation in HLA-B* 13:01-transfected antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Trichloroethanol's Modulation of Ion Channels: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroethanol (TCE), the primary active metabolite of the sedative-hypnotic drug chloral hydrate, exerts significant modulatory effects on a variety of ion channels, contributing to its anesthetic, sedative, and analgesic properties. This technical guide provides an in-depth overview of the current understanding of TCE's interactions with key ion channels, including ligand-gated and voltage-gated channels. We present a comprehensive summary of quantitative data on these interactions, detail the experimental methodologies used to elucidate these effects, and provide visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development investigating the mechanisms of action of anesthetics and related compounds.

Introduction

The pharmacological effects of trichloroethanol are largely attributed to its ability to modulate the activity of various ion channels, which are fundamental to neuronal excitability and signaling. Understanding the specific molecular targets of TCE and the nature of its modulatory actions is crucial for comprehending its physiological effects and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on TCE's modulation of GABA-A receptors, glycine receptors, potassium channels, sodium channels, and calcium channels.

Modulation of Ligand-Gated Ion Channels

Trichloroethanol significantly modulates the function of major inhibitory neurotransmitter receptors in the central nervous system.

GABA-A Receptors

TCE potentiates the function of GABA-A receptors, which are chloride-permeable ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[1][2][3][4] This potentiation of GABAergic transmission is a key mechanism underlying the sedative and hypnotic effects of chloral hydrate.[2][4]

Quantitative Data: Trichloroethanol Modulation of GABA-A Receptors

| Receptor Subtype | Agonist | TCE Concentration | Effect | Quantitative Value | Reference |

| GABA-A (mouse hippocampal neurons) | 1 µM GABA | 1-25 mM | Potentiation of Cl⁻ current | EC₅₀ = 3.0 ± 1.4 mM | [3][4] |

| GABA-A α2β1 (recombinant) | EC₂₀ GABA | Not specified | Enhancement of Cl⁻ current | - | [1] |

| GABA-A (hippocampal neurons) | Exogenous GABA | 0.2-10 mM | Prolongation of Cl⁻ current | Concentration-dependent | [2] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

The effects of TCE on GABA-A receptor-mediated currents are typically studied using the whole-cell patch-clamp technique on cultured neurons (e.g., mouse hippocampal neurons) or cell lines (e.g., HEK 293) expressing specific GABA-A receptor subunits.[1][3][4]

-

Cell Preparation: Neurons are isolated and cultured, or HEK 293 cells are transiently transfected with plasmids encoding the desired GABA-A receptor subunits.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is established to allow for the measurement of macroscopic currents flowing across the entire cell membrane.

-

Solutions:

-

External Solution (in mM): NaCl 140, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): CsCl 140, MgCl₂ 2, EGTA 11, HEPES 10, ATP 2; pH adjusted to 7.2. Cesium is used to block potassium currents.

-

-

Drug Application: A submaximal concentration of GABA (e.g., 1 µM) is applied to elicit a baseline current. Trichloroethanol is then co-applied with GABA at various concentrations to determine its modulatory effect.

-

Data Analysis: The potentiation of the GABA-activated current by TCE is quantified by measuring the increase in the peak amplitude and/or the total charge transfer. Concentration-response curves are generated to calculate the EC₅₀ value.

Signaling Pathway: TCE Potentiation of GABAergic Inhibition

Caption: TCE allosterically modulates GABA-A receptors to enhance GABA-mediated chloride influx, leading to neuronal inhibition.

Glycine Receptors

Similar to its effects on GABA-A receptors, TCE also potentiates the function of glycine receptors, another major class of inhibitory ligand-gated ion channels, particularly in the brainstem and spinal cord.[1][5]

Quantitative Data: Trichloroethanol Modulation of Glycine Receptors

| Receptor Subtype | Agonist | TCE Concentration | Effect | Quantitative Value | Reference |

| Glycine α1 homomeric (recombinant) | EC₂₀ Glycine | Not specified | Enhancement of Cl⁻ current | - | [1] |

| α2β Glycine Receptors | Glycine | 3 mM | Potentiation of current | - | [6] |

Experimental Protocol: Studying Glycine Receptor Modulation

The experimental protocol for studying TCE's effects on glycine receptors is analogous to that used for GABA-A receptors, employing the whole-cell patch-clamp technique on cells expressing recombinant glycine receptor subunits.[1] Specific mutations, such as S267I in the α1 subunit, have been shown to abolish the positive modulation by TCE.[1][5]

Other Ligand-Gated Channels

-

GABA rho 1 Receptors: Unlike its effects on GABA-A and glycine receptors, TCE at concentrations up to 2 mM does not significantly alter submaximal GABA currents at GABA rho 1 receptors. Higher concentrations lead to inhibition.[1]

-

AMPA Receptors: Trichloroethanol inhibits the rise in intracellular Ca²⁺ induced by (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA), indicating an inhibitory effect on AMPA receptor-channels.[7]

Quantitative Data: Trichloroethanol Inhibition of AMPA Receptors

| Receptor | Agonist | TCE Concentration | Effect | Quantitative Value | Reference |

| AMPA Receptor-Channel | 30 µM AMPA | Not specified | Inhibition of Ca²⁺ influx | IC₅₀ = 0.9 mM | [7] |

Modulation of Voltage-Gated and Other Ion Channels

Potassium Channels

Trichloroethanol is an agonist for the two-pore domain K⁺ (K₂P) channels TREK-1 and TRAAK.[8][9][10] Activation of these channels in cerebrovascular smooth muscle cells leads to membrane hyperpolarization and vasodilation, which may explain the observed increase in cerebral blood flow following chloral hydrate administration.[8][10]

Quantitative Data: Trichloroethanol Activation of K⁺ Channels

| Channel | Cell Type | TCE Concentration | Effect | Quantitative Value | Reference |

| Nonclassical K⁺ Channel (TRAAK-like) | Rat MCA smooth muscle cells | 10⁻² M | Increased outward current at 60 mV | - | [8] |

Experimental Workflow: Investigating TCE-induced Vasodilation

Caption: Experimental workflow to determine the role of K⁺ channels in TCE-induced cerebral artery dilation.

Voltage-Gated Sodium Channels

Trichloroethanol has been shown to inhibit tetrodotoxin-resistant (TTX-R) Na⁺ channels, which are predominantly expressed in nociceptive sensory neurons.[11][12][13] This action likely contributes to the analgesic properties of chloral hydrate. TCE decreases the peak amplitude of the transient TTX-R Na⁺ current in a concentration-dependent manner and also modulates the gating properties of these channels, including enhancing use-dependent inhibition and slowing recovery from inactivation.[11][12][13]

Quantitative Data: Trichloroethanol Inhibition of TTX-R Na⁺ Channels

| Channel | Cell Type | TCE Concentration | Effect | Quantitative Value | Reference |

| Transient TTX-R INa | Rat trigeminal ganglion neurons | 1 mM | Inhibition of peak current | ~30% reduction | [11][12] |

| Persistent TTX-R INa | Rat trigeminal ganglion neurons | 1 mM | Potent inhibition | - | [11][12] |

Calcium Channels

Trichloroethanol exerts multiple effects on calcium signaling. It has been shown to inhibit store-operated calcium channels (SOCC) and both low-voltage-activated (LVA) and high-voltage-activated (HVA) calcium channels.[14][15][16] A related compound, 1,1,1-trichloroethane, reversibly reduces LVA and HVA calcium currents.[14]

Quantitative Data: Trichloroethanol and Related Compounds on Calcium Channels

| Channel/Target | Compound | Cell Type | Effect | Quantitative Value | Reference |

| LVA Calcium Current | 1,1,1-Trichloroethane | Rat dorsal root ganglion neurons | Inhibition | IC₅₀ = 3.99 x 10⁻³ M | [14] |

| HVA Calcium Current | 1,1,1-Trichloroethane | Rat dorsal root ganglion neurons | Inhibition | IC₅₀ = 5.76 x 10⁻³ M | [14] |

| Thapsigargin-sensitive Microsomal Ca²⁺-ATPase | Trichloroethanol | Rat submandibular glands | Inhibition | 50% inhibition at 10 mM | [16] |

| Store-Operated Calcium Channel (SOCC) | Trichloroethanol | Rat submandibular acinar cells | Inhibition | - | [15][16] |

Summary and Future Directions

Trichloroethanol's pharmacological profile is a consequence of its multifaceted interactions with a range of ion channels. Its primary sedative and hypnotic effects are mediated through the potentiation of inhibitory GABA-A and glycine receptors. Additionally, its modulation of potassium, sodium, and calcium channels contributes to its vasodilatory and analgesic properties.

Future research should focus on elucidating the precise binding sites of TCE on these ion channels, which could be achieved through a combination of site-directed mutagenesis, structural biology, and computational modeling. A deeper understanding of the subunit-specific effects of TCE on GABA-A and other hetero-oligomeric channels will be crucial for developing more targeted therapeutic agents with improved side-effect profiles. Furthermore, investigating the in vivo consequences of modulating specific channels, such as the TRAAK potassium channels in the cerebrovasculature, will provide a more complete picture of TCE's physiological actions.

This guide provides a solid foundation for researchers, and it is anticipated that continued investigation into the ion channel pharmacology of trichloroethanol will yield further insights into the mechanisms of anesthesia and sedation.

References

- 1. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anesthetic and ethanol effects on spontaneously opening glycine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors [frontiersin.org]

- 7. Inhibition by chloral hydrate and trichloroethanol of AMPA-induced Ca(2+) influx in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trichloroethanol Activates a Nonclassical Potassium Channel in Cerebrovascular Smooth Muscle and Dilates the Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2,2,2-trichloroethanol activates a nonclassical potassium channel in cerebrovascular smooth muscle and dilates the middle cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of 1,1,1-trichloroethane on calcium channels of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multiple effects of trichloroethanol on calcium handling in rat submandibular acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple effects of trichloroethanol on calcium handling in rat submandibular acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Prodrug Activation and Kinetics of Triclofos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclofos sodium is a phosphate ester prodrug that is rapidly converted in the body to its pharmacologically active metabolite, trichloroethanol (TCE). This technical guide provides a comprehensive overview of the activation, metabolic fate, and pharmacokinetic profile of this compound and its key metabolites. Detailed methodologies for the experimental analysis of these processes are presented, alongside a quantitative summary of pharmacokinetic parameters. Furthermore, the mechanism of action of trichloroethanol at the GABA-A receptor is elucidated through a detailed signaling pathway diagram. This document is intended to serve as a thorough resource for researchers and professionals involved in the study and development of sedative and hypnotic agents.

Prodrug Activation and Metabolic Pathway

This compound itself is pharmacologically inactive and requires bioactivation to exert its sedative-hypnotic effects. The primary activation step is the hydrolysis of the phosphate ester bond, releasing the active metabolite, trichloroethanol (TCE).

Enzymatic Hydrolysis

The conversion of this compound to TCE is catalyzed by non-specific phosphatases, with alkaline phosphatase being a key enzyme in this process due to its role in hydrolyzing organic phosphate esters.[1] This rapid hydrolysis occurs in the gastrointestinal tract and liver following oral administration.

Subsequent Metabolism

Following its formation, TCE undergoes further metabolism. It can be reversibly oxidized to chloral hydrate by alcohol dehydrogenase (ADH). A major metabolic pathway involves the oxidation of TCE to trichloroacetic acid (TCA) by aldehyde dehydrogenase (ALDH). TCE and TCA can also be conjugated with glucuronic acid to facilitate their excretion.[2]

Caption: Metabolic pathway of this compound activation and subsequent metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is largely determined by the rapid formation and subsequent elimination of its active metabolite, trichloroethanol.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is readily absorbed from the gastrointestinal tract following oral administration.[3]

-

Distribution: Trichloroethanol, the active metabolite, is distributed throughout the body, including the central nervous system, where it exerts its effects.

-

Metabolism: As detailed in the previous section, this compound is rapidly metabolized to TCE, which is then further metabolized to chloral hydrate and TCA.[2]

-

Excretion: The metabolites of this compound, primarily as glucuronide conjugates of TCE and TCA, are excreted in the urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its major metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans

| Parameter | This compound | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Reference |

| Tmax (h) | - | 0.67 - 2.38 | - | [4] |

| Cmax (ng/mL) | - | 3241 - 6131 | - | [4] |

| Half-life (t½) (h) | Very short | 8.2 - 10.2 | 75.3 - 94 | [2][4] |

| Bioavailability (%) | - | 94.8 - 101.6 (relative to oral solution) | - | [4] |

Table 2: Analytical Parameters for Quantification in Human Plasma

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Mean Recovery (%) | Reference |

| This compound | 0.10 | 0.29 | 82.8–107 | [2] |

| Trichloroethanol (TCE) | 0.10 | 0.31 | 91.6–107 | [2] |

| Chloral Hydrate | 0.25 | 0.76 | 88.9–109 | [2] |

| Trichloroacetic Acid (TCA) | 0.24 | 0.72 | 85.4–101 | [2] |

Mechanism of Action: GABA-A Receptor Modulation

The sedative and hypnotic effects of this compound are mediated by its active metabolite, trichloroethanol, which acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.

GABA-A Receptor Signaling Pathway

Trichloroethanol binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency and duration of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[5][6]

Caption: Signaling pathway of trichloroethanol at the GABA-A receptor.

Experimental Protocols

In Vitro Prodrug Activation: Enzymatic Hydrolysis Assay

This protocol is adapted from standard alkaline phosphatase assays and can be used to determine the rate of this compound hydrolysis.[7][8]

Objective: To quantify the enzymatic conversion of this compound to trichloroethanol by alkaline phosphatase.

Materials:

-

This compound sodium

-

Trichloroethanol (as a standard)

-

Alkaline phosphatase (from bovine intestinal mucosa or similar source)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 9.5)

-

p-Nitrophenyl phosphate (pNPP) as a positive control substrate

-

Stop solution (e.g., 1 N NaOH)

-

Spectrophotometer or HPLC system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of this compound, and alkaline phosphatase. A typical reaction volume is 1 mL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation.

-

Quantification of Trichloroethanol:

-

HPLC Method: Analyze the reaction mixture using a validated HPLC method to separate and quantify the amount of trichloroethanol produced. A C18 column with a mobile phase of acetonitrile and water is commonly used.

-

Spectrophotometric Method (Indirect): If a direct assay for TCE is not available, the activity of the phosphatase can be confirmed using pNPP. The hydrolysis of pNPP produces p-nitrophenol, which can be measured colorimetrically at 405 nm.

-

-

Data Analysis: Calculate the rate of trichloroethanol formation (e.g., in µmol/min/mg of protein).

Caption: Experimental workflow for in vitro this compound hydrolysis.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an oral pharmacokinetic study of this compound in a rat model.[9]

Objective: To determine the pharmacokinetic profile of this compound and its metabolites after oral administration in rats.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

This compound sodium formulation for oral gavage

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

-

Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight before dosing, with free access to water.

-

Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage. The dose volume should be appropriate for the animal's body weight.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentrations of this compound, trichloroethanol, and trichloroacetic acid in the plasma samples using a validated LC-MS/MS or GC-MS method.[2]

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for each analyte.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This compound serves as an effective prodrug, rapidly delivering the active sedative-hypnotic agent, trichloroethanol, into the systemic circulation. Its activation via hydrolysis by phosphatases is a critical step in its mechanism of action. The subsequent metabolism to chloral hydrate and trichloroacetic acid, and the pharmacokinetic profiles of these metabolites, are essential considerations in its clinical use. The potentiation of GABA-A receptor activity by trichloroethanol provides a clear molecular basis for its therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for the continued investigation and development of this compound and related compounds.

References

- 1. Pharmacokinetics of trichloroethanol and metabolites and interconversions among variously referenced pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two cases of overdose of trichlofos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Isolation and characterization of organophosphorus phosphatases from Bacillus thuringiensis MB497 capable of degrading Chlorpyrifos, Triazophos and Dimethoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Trichloroethanol in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroethanol (TCE) is the primary active metabolite of the sedative-hypnotic drug chloral hydrate.[1][2][3][4][5] Its effects on the central nervous system (CNS) are responsible for the hypnotic and sedative properties of its parent compound.[1][4] Understanding the molecular interactions of TCE within the CNS is crucial for elucidating its mechanism of action, as well as for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known molecular targets of trichloroethanol, with a focus on quantitative data, experimental methodologies, and visual representations of its effects on key signaling pathways.

The primary mechanism of action of trichloroethanol is the potentiation of inhibitory neurotransmission, primarily through its interaction with GABA-A receptors.[1][6][7] However, research has revealed a broader spectrum of molecular targets, including other ligand-gated ion channels and voltage-gated ion channels, which contribute to its overall pharmacological profile.

Primary Molecular Target: GABA-A Receptors

Trichloroethanol is a positive allosteric modulator of GABA-A receptors.[1][8][9][10] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.[1][9][10] TCE enhances the effect of GABA, leading to increased inhibitory signaling.[1][6]

Mechanism of Action at GABA-A Receptors

TCE binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[9] This allosteric binding increases the receptor's affinity for GABA or enhances the channel's opening in response to GABA binding, resulting in a greater influx of chloride ions.[6][7] This potentiation of GABAergic transmission is thought to be the principal mechanism behind the sedative and hypnotic effects of chloral hydrate.[1][6] Studies have shown that TCE enhances the amplitude and prolongs the duration of GABA-activated chloride currents in hippocampal neurons.[6] At higher concentrations (≥ 2.5 mM), TCE can directly activate GABA-A receptor channels in the absence of GABA.[7]

Other Molecular Targets in the CNS

Beyond its primary action on GABA-A receptors, trichloroethanol modulates the function of several other key proteins in the CNS, contributing to its complex pharmacological effects.

Glycine Receptors

Similar to its effect on GABA-A receptors, trichloroethanol potentiates the function of inhibitory glycine receptors.[8][11] Glycine receptors are another class of ligand-gated chloride channels that play a crucial role in inhibitory neurotransmission, particularly in the brainstem and spinal cord. Studies have shown that TCE enhances currents elicited by glycine at α1 homomeric receptors.[11] Interestingly, the presence of the β subunit can reverse the effect of TCE on α2 glycine receptors from inhibition to potentiation.[12]

NMDA Receptors

Trichloroethanol has an inhibitory effect on N-methyl-D-aspartate (NMDA) receptors, which are excitatory ionotropic glutamate receptors.[13][14][15][16][17] This inhibition of excitatory neurotransmission likely contributes to the sedative properties of chloral hydrate. TCE inhibits NMDA-induced increases in intracellular calcium in a concentration-dependent manner.[13] The mechanism appears to be similar, but not identical, to that of ethanol.[14]

Potassium Channels

Trichloroethanol has been shown to activate certain types of potassium channels. Specifically, it is an agonist for the two-pore domain K+ (K2P) channels TREK-1 and TRAAK.[18][19][20] Activation of these channels in cerebrovascular smooth muscle leads to hyperpolarization and vasodilation, which may explain the observed increase in cerebral blood flow following chloral hydrate administration.[18][19] Additionally, TCE has been found to increase the open probability of large-conductance calcium-activated K+ (BKCa) channels in dorsal root ganglion neurons, which may contribute to its analgesic effects.[21]

Sodium Channels

Recent studies have indicated that trichloroethanol modulates the function of tetrodotoxin-resistant (TTX-R) sodium channels in nociceptive sensory neurons.[22][23][24] TCE decreases the peak amplitude of the transient TTX-R sodium current and more potently inhibits the persistent component of this current.[22][24] This inhibition of sodium channels reduces neuronal excitability and is thought to contribute to the analgesic properties of chloral hydrate.[22][24]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of trichloroethanol with its molecular targets.

Table 1: Potentiation of GABA-A and Glycine Receptors by Trichloroethanol